
3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Molecular Modeling and Anti-Cancer Agents
- Research has shown that derivatives of quinazolinone, similar in structure to the compound , have potent anti-cancer properties. A study focused on the synthesis and cytotoxicity of such derivatives, highlighting their role as dual-targeted anti-cancer agents (Hour et al., 2013).
Antibacterial Activity
- Substituted quinazolinones and indolylthiadiazole derivatives have been synthesized and shown to exhibit significant antibacterial activity. These compounds, structurally related to the compound of interest, were compared with reference drugs ampicillin and gattifloxacin for their effectiveness (Singh et al., 2010).
Anti-inflammatory Evaluation
- Certain heterocyclic derivatives, including quinazolin-5(6H)-one, have been synthesized and evaluated for their anti-inflammatory activities. These compounds were found to be effective with low ulcerogenic potential, suggesting their therapeutic potential in inflammation-related conditions (Fahmy et al., 2012).
Antiproliferative Agents
- A study on the antiproliferative activity of 5-amino-1-aryl-1H-1,2,3-triazoles, structurally related to the compound , demonstrated significant anticancer potential. These compounds were particularly effective against ovarian and lung cancer cell lines, underscoring their role as promising antiproliferative agents (Pokhodylo et al., 2020).
Synthesis of Polycondensed Heterocycles
- Research involving partially hydrogenated triazolopyrimidines and triazoloquinazolines, which are structurally related to the target compound, has led to the development of new compounds with potential applications in medicinal chemistry (Chernyshev et al., 2014).
Antimicrobial Agents
- A novel series of quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds displayed a broad spectrum of activity against various microorganisms, indicating their potential as antimicrobial agents (Buha et al., 2012).
Antihistaminic Agents
- Research on 1-substituted-4-(pyridin-4-yl) triazoloquinazolinones, structurally similar to the compound of interest, revealed their potential as H1-antihistaminic agents. These compounds demonstrated significant antihistaminic activity with minimal side effects, suggesting their therapeutic utility in allergy treatment (Gobinath et al., 2015).
CCR4 Antagonists
- A study focused on the synthesis and structure-activity relationship of quinazoline derivatives as CCR4 antagonists. These compounds showed strong inhibition of chemotaxis and demonstrated anti-inflammatory activity in animal models, indicating their potential in treating inflammatory conditions (Yokoyama et al., 2009).
Plant Growth Retardants
- Triazole and related heterocyclic compounds have been used as plant growth retardants in agricultural research. These compounds offer insights into the regulation of terpenoid metabolism, which is crucial for understanding plant growth and development (Grossmann, 1990).
Propriétés
IUPAC Name |
3-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-16(21-8-5-13(11-21)23-10-7-19-20-23)6-9-22-12-18-15-4-2-1-3-14(15)17(22)25/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICQGWPBWBGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



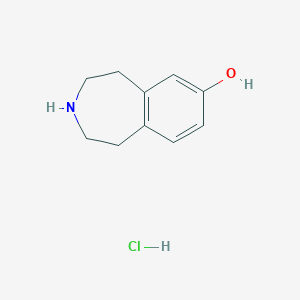
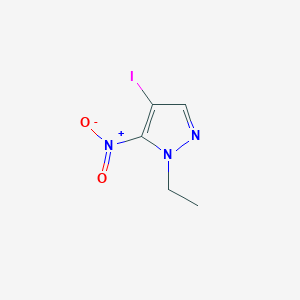
![3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2696266.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B2696267.png)
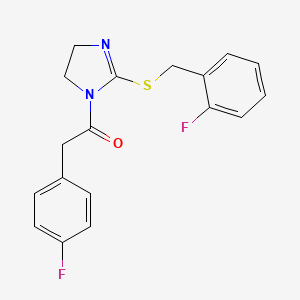
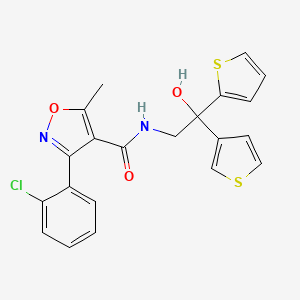
![6-(4-Chlorophenyl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2696274.png)
![2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2696275.png)

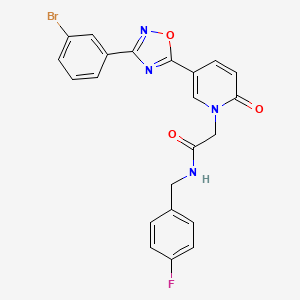
![N-(4-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2696282.png)
![N-(Oxolan-2-ylmethyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2696283.png)